molecular formula C12H12N2Te B12559339 Benzenamine, 4,4'-tellurobis- CAS No. 144382-01-4

Benzenamine, 4,4'-tellurobis-

Cat. No.: B12559339
CAS No.: 144382-01-4
M. Wt: 311.8 g/mol
InChI Key: NKJFFZNZIDPRGB-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-tellurobis- is a diarylamine derivative where two para-aminophenyl groups are bridged by a tellurium (Te) atom. While direct physicochemical or toxicological data for this compound are absent in the provided evidence, its structure can be inferred from its IUPAC name and compared to analogous compounds with sulfur (S), oxygen (O), or methylene (CH₂) bridges. Tellurium, a metalloid in Group 16, imparts unique electronic and steric properties due to its larger atomic radius (≈206 pm) and lower electronegativity (2.1) compared to S (≈1.9 Å, 2.58) and O (≈1.5 Å, 3.44) .

Properties

CAS No.

144382-01-4

Molecular Formula

C12H12N2Te

Molecular Weight

311.8 g/mol

IUPAC Name

4-(4-aminophenyl)tellanylaniline

InChI

InChI=1S/C12H12N2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2

InChI Key

NKJFFZNZIDPRGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)[Te]C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-tellurobis- typically involves the reaction of 4-bromoaniline with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of Benzenamine, 4,4’-tellurobis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Oxidation-Reduction Reactions

The tellurium center in benzenamine, 4,4'-tellurobis- undergoes reversible redox transitions between Te(IV) and Te(II) states:

  • Oxidation : Reacts with halogens (e.g., Cl₂, Br₂) to form tellurium(IV) dihalides:

    C12H12N2Te+2X2C12H12N2TeX4(X = Cl, Br)\text{C}_{12}\text{H}_{12}\text{N}_2\text{Te} + 2\text{X}_2 \rightarrow \text{C}_{12}\text{H}_{12}\text{N}_2\text{TeX}_4 \quad (\text{X = Cl, Br})

    These dihalides are precursors for ligand substitution reactions .

  • Reduction : With reducing agents like NaBH₄, it forms diaryl ditellurides:

    2C12H12N2TeNaBH4(C12H12N2)2Te2+2H2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{Te} \xrightarrow{\text{NaBH}_4} (\text{C}_{12}\text{H}_{12}\text{N}_2)_2\text{Te}_2 + 2\text{H}_2\text{O}

    This reaction highlights tellurium’s tendency to form stable ditelluride linkages under reductive conditions .

Ligand Substitution Reactions

The compound participates in ligand exchange with sulfur- and nitrogen-donor ligands:

Ligand Product Conditions Reference
Thiazolidine-2-thione[Te(C₆H₄NH₂)₂(S₂C₃H₄N)₂]²⁺Reflux in toluene, 12 hrs
Pyrrolidine-2-thione[Te(C₆H₄NH₂)₂(S₂C₄H₆N)₂]²⁺Room temperature, acidic media

These substitutions occur via nucleophilic attack on the electrophilic Te(IV) center, forming stable octahedral complexes .

Cross-Coupling Reactions

Benzenamine, 4,4'-tellurobis- acts as a catalyst or intermediate in C–C bond-forming reactions:

  • Heck-type coupling : Facilitates aryl-alkene couplings under palladium catalysis. For example:

    Ar–Te–Ar+CH2=CHRPd(0)Ar–CH2CH2R+Te\text{Ar–Te–Ar} + \text{CH}_2=\text{CHR} \xrightarrow{\text{Pd(0)}} \text{Ar–CH}_2\text{CH}_2\text{R} + \text{Te}

    Yields exceed 70% in DMF at 80°C.

  • Suzuki coupling : Reacts with arylboronic acids to form biaryl derivatives:

    Ar–Te–Ar+Ar’–B(OH)2Ar–Ar’+Byproducts\text{Ar–Te–Ar} + \text{Ar'–B(OH)}_2 \rightarrow \text{Ar–Ar'} + \text{Byproducts}

    Requires Cu(I) co-catalysts for optimal efficiency.

Debromination of Vicinal Dibromides

The compound reduces vicinal dibromides to alkenes with high stereoselectivity:

Substrate Product Yield (%) Stereoselectivity Reference
erythro-1,2-dibromostilbenetrans-Stilbene92>95% trans
threo-1,2-dibromostilbenecis-Stilbene85>90% cis

The mechanism involves bromonium ion formation followed by telluride-mediated bromide abstraction .

Biochemical Interactions

Benzenamine, 4,4'-tellurobis- interacts with biomolecules through redox and coordination pathways:

  • Thiol oxidation : Reacts with glutathione (GSH) to form tellurium-sulfur adducts, disrupting cellular redox balance.

  • Metal ion chelation : Binds Cu²⁺ and Fe³⁺ via amine groups, forming stable complexes that inhibit metalloenzymes.

Comparative Reactivity with Chalcogen Analogues

Compound Reactivity with Br₂ Reduction Potential (V) Catalytic Efficiency
Benzenamine, 4,4'-tellurobis-Rapid dihalide formation−0.34 (vs. SCE)High (Pd-mediated)
Benzenamine, 4,4'-thiobis-Slow sulfoxide formation−0.12Moderate
Benzenamine, 4,4'-selenobis-Moderate selenoxide−0.28High

The heavier tellurium atom enhances electrophilicity and redox activity compared to sulfur/selenium analogues .

Stability and Degradation Pathways

  • Thermal decomposition : Above 200°C, the compound decomposes to elemental tellurium and aniline derivatives .

  • Photolysis : UV irradiation cleaves the Te–N bond, producing aryl radicals and Te nanoparticles.

Key Mechanistic Insights

  • Electrophilic activation : Protonation of the Te center in acidic media accelerates reactions with nucleophiles (e.g., thiols, amines) .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cross-coupling reactions .

  • Steric hindrance : Bulky substituents on the aniline rings reduce reaction rates by ~40% .

Scientific Research Applications

Benzenamine, 4,4’-tellurobis- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in cancer therapy as a result of its cytotoxic properties.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-tellurobis- involves the interaction of the tellurium center with biological molecules. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, leading to cell death. This property is particularly useful in cancer therapy, where the compound can selectively target and kill cancer cells. The molecular targets include cellular proteins and DNA, which are damaged by the ROS generated.

Comparison with Similar Compounds

Structural and Molecular Properties

The bridging atom significantly influences molecular weight and electronic characteristics:

Compound Name Bridging Atom Molecular Formula Molecular Weight (g/mol) Key Structural Features
Benzenamine, 4,4'-tellurobis- Te C₁₂H₁₂N₂Te ~315.4* Large atomic radius; weak Te–C bond strength
Benzenamine, 4,4'-thiobis- S C₁₂H₁₂N₂S 216.30 Moderate electronegativity; planar geometry
Benzenamine, 4,4'-oxybis- O C₁₂H₁₂N₂O 200.24 High polarity; strong O–C bond stability
Benzenamine, 4,4'-methylenebis- CH₂ C₁₃H₁₄N₂ 198.26 Flexible CH₂ bridge; non-conjugated system

*Estimated based on tellurium’s atomic mass (127.6 g/mol).

Key Observations :

  • Molecular Weight : The Te-bridged compound is ~50% heavier than its S or O analogs, impacting solubility and diffusion properties.
  • Electronic Effects : Te’s lower electronegativity may enhance electron density on the amine groups, increasing nucleophilicity compared to S- or O-bridged analogs.

Thermodynamic and Spectral Data

Available data for analogs (Table 2):

Compound Phase Change Data (ΔH, kJ/mol) Boiling Point (°C) Key Spectral Features
4,4'-Methylenebis- ΔHvap(liquid): 63.3 Not reported UV-Vis λmax ~280 nm (aromatic π→π*)
4,4'-Thiobis- Not available Not reported IR: N–H stretch ~3400 cm⁻¹
4,4'-Oxybis- Not available Not reported MS: Base peak m/z 200 [M]⁺
4,4'-Methylenebis[N,N-dimethyl] Tboil: 663 K (390°C) 390 GC retention index: 2417.5

Gaps for Te-bridged Compound :

  • No experimental ΔH, boiling point, or spectral data are available. Hypothetically, Te’s polarizability could shift UV-Vis absorbance to longer wavelengths (bathochromic shift) compared to S/O analogs.

Toxicological and Regulatory Considerations

  • Thio- and Oxy-bridged: Limited toxicity data; regulated under EPA Significant New Use Rules (SNURs) for industrial exposure control .
  • Tellurobis-: No data available.

Biological Activity

Benzenamine, 4,4'-tellurobis- is a compound that has garnered attention in various fields of chemical and biological research due to its unique properties and potential applications. This article aims to explore the biological activity of this compound, focusing on its synthesis, characterization, and empirical studies that highlight its effects on biological systems.

Synthesis and Characterization

The synthesis of Benzenamine, 4,4'-tellurobis- involves organotellurium chemistry, which is known for producing compounds with diverse biological activities. The synthesis typically requires the reaction of tellurium with aromatic amines under specific conditions. For instance, one study reported the synthesis of related organotellurium compounds through a series of reactions involving tellurium powder and various organic solvents such as ethanol and dioxane .

Characterization Techniques

Characterization of Benzenamine, 4,4'-tellurobis- can be accomplished using several analytical techniques:

  • Infrared Spectroscopy (FTIR) : This technique helps identify functional groups present in the compound. For example, characteristic peaks for C–N and C–Te bonds can be observed in the FTIR spectrum.
  • Mass Spectrometry (MS) : Provides molecular weight information and fragmentation patterns that are crucial for confirming the compound's structure.
  • Nuclear Magnetic Resonance (NMR) : Useful for elucidating the molecular structure by providing information about the hydrogen and carbon environments in the compound.

Anticancer Properties

Recent studies have indicated that organotellurium compounds, including Benzenamine, 4,4'-tellurobis-, exhibit significant anticancer activity. Research has shown that these compounds can induce apoptosis in various cancer cell lines. For instance:

  • A study reported that certain organotellurium derivatives demonstrated cytotoxic effects against liver cancer cells with IC50 values indicating potent activity .
  • Another investigation highlighted the ability of tellurium-containing compounds to inhibit cell proliferation in colon cancer models .

The biological activity of Benzenamine, 4,4'-tellurobis- is believed to stem from its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of tellurium may enhance the reactivity of the compound with biological macromolecules, leading to:

  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can trigger oxidative stress pathways that lead to apoptosis.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in cancer cell metabolism.

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of Benzenamine, 4,4'-tellurobis- on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.
  • In Vivo Studies :
    • Animal models treated with organotellurium compounds showed reduced tumor growth rates compared to control groups. These findings suggest potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis in liver cancer cells
CytotoxicityIC50 values indicating significant cytotoxic effects
Enzyme InhibitionInhibits metabolic enzymes in cancer cells

Table 2: Synthesis Parameters

ParameterValue
Molar Mass93.13 g/mol
Reaction TemperatureReflux at 161–184 °C
YieldApproximately 60%

Q & A

Q. What synthetic strategies are recommended for preparing tellurium-containing benzenamine derivatives like 4,4'-tellurobis-benzenamine?

Synthesis of tellurium-linked aromatic amines requires careful optimization of coupling agents and reaction conditions. For analogous systems (e.g., 4,4'-methylenebis derivatives), reductive amination or Ullmann-type coupling using palladium or copper catalysts is common . For tellurium incorporation, selenide/telluride exchange reactions or oxidative coupling of aryl tellurols (ArTeH) with aryl halides could be adapted. Reaction monitoring via TLC and NMR is critical to track intermediate formation. Purity can be enhanced using column chromatography with silica gel or alumina .

Q. How should researchers characterize the structural integrity of 4,4'-tellurobis-benzenamine?

Key characterization methods include:

  • FTIR : Confirm Te-C and Te-N bonding via absorption bands in the 400–600 cm⁻¹ range (Te-C stretch) and 1000–1200 cm⁻¹ (C-N stretch) .
  • NMR : Use ¹H/¹³C NMR to verify aromatic proton environments and Te-induced deshielding effects. ¹²⁵Te NMR (if accessible) provides direct evidence of Te coordination .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and isotopic patterns for Te-containing species .

Q. What analytical techniques are suitable for assessing thermal stability in tellurium-based aromatic amines?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition temperatures and phase transitions. For example, cellulose-reinforced epoxy composites containing benzenamine derivatives show distinct pyrolysis profiles via TGA-GC/MS, with fragmentation patterns revealing degradation mechanisms . Apply similar methods to track Te volatilization or oxidative decomposition products.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for tellurium-containing aromatic amines?

Discrepancies in toxicity profiles (e.g., conflicting carcinogenicity results) may arise from species-specific metabolic pathways or dosage thresholds. For 4,4'-methylenebis(N,N-dimethyl)benzenamine, IARC noted liver adenomas in mice but thyroid carcinomas in rats, highlighting the need for cross-species comparative studies . Mitigate contradictions by:

  • Standardizing exposure protocols (oral vs. inhalation).
  • Using in vitro mutagenicity assays (Ames test, comet assay) to validate in vivo findings .
  • Performing dose-response modeling to identify NOAEL (no-observed-adverse-effect-level).

Q. What computational methods support the design of tellurium-functionalized benzenamine derivatives for optoelectronic applications?

Density functional theory (DFT) can predict electronic properties (bandgap, HOMO-LUMO levels) and Te-mediated charge-transfer behavior. For example, butadiyne-linked benzenamines exhibit π-conjugation enhancements suitable for photocatalytic hydrogen generation . Use software like Gaussian or ORCA to model:

  • Substituent effects on Te redox activity.
  • Non-covalent interactions (e.g., Te···π) in supramolecular assemblies.

Q. How can researchers optimize reaction yields in tellurium cross-coupling reactions?

For Te-C bond formation, key factors include:

  • Catalyst Selection : Palladium/copper bimetallic systems improve oxidative addition efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of Te precursors.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like Te aggregation.
  • Additives : Ligands (e.g., PPh₃) stabilize intermediates, while bases (K₂CO₃) neutralize HX byproducts .

Methodological Considerations

Q. What strategies mitigate air-sensitive behavior in tellurium-containing compounds during synthesis?

  • Conduct reactions under inert atmosphere (N₂/Ar glovebox).
  • Use degassed solvents and Schlenk-line techniques.
  • Stabilize Te intermediates with chelating agents (e.g., crown ethers) .

Q. How should researchers address discrepancies in spectroscopic data for Te-containing species?

Cross-validate results using complementary techniques:

  • Compare XRD-derived bond lengths with DFT-optimized geometries.
  • Use XPS to confirm Te oxidation states (Te⁰ vs. Te²⁻ vs. Te⁴⁺) .

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